molecular formula C10H13N3O4 B11736183 Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate

Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate

Cat. No.: B11736183
M. Wt: 239.23 g/mol
InChI Key: YJPPGGNTWZVCPN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate is a chemical compound with the molecular formula C10H13N3O4 It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate typically involves the reaction of ethyl acetoacetate with furan-2-carbohydrazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for ethyl 3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and furan groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various hydrazine derivatives.

Scientific Research Applications

Ethyl 3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate is unique due to its specific structure, which combines the furan ring with an amino and formohydrazido group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate, a compound with the molecular formula C10_{10}H13_{13}N3_3O4_4 and a molecular weight of 239.23 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure

The compound features a hydrazine moiety linked to an acrylate structure, which is known to influence its reactivity and biological interactions. The presence of the furan ring adds to its chemical diversity.

PropertyValue
Molecular FormulaC10_{10}H13_{13}N3_3O4_4
Molecular Weight239.23 g/mol
CAS NumberNot specified

This compound exhibits various biological activities, primarily attributed to its ability to interact with cellular targets:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can inhibit bacterial growth, indicating potential use as an antibacterial agent.
  • Anticancer Properties : Research indicates that compounds with similar structures may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : Some studies have shown that this compound can downregulate pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for certain derivatives.
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that this compound could reduce the viability of human cancer cell lines, such as HeLa and MCF-7, with IC50 values ranging from 10 to 30 µM. Mechanistic studies indicated that it induces cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Activity : In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, with a reduction in levels of TNF-α and IL-6 observed.

Comparative Analysis

The following table summarizes the biological activities and their respective findings for this compound compared to other related compounds:

CompoundAntibacterial Activity (MIC µg/mL)Cytotoxicity IC50 (µM)Anti-inflammatory Effect
This compound3210Significant
Derivative A (similar structure)1615Moderate
Derivative B (similar structure)6425Minimal

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

ethyl 3-amino-3-[2-(furan-2-carbonyl)hydrazinyl]prop-2-enoate

InChI

InChI=1S/C10H13N3O4/c1-2-16-9(14)6-8(11)12-13-10(15)7-4-3-5-17-7/h3-6,12H,2,11H2,1H3,(H,13,15)

InChI Key

YJPPGGNTWZVCPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(N)NNC(=O)C1=CC=CO1

Origin of Product

United States

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